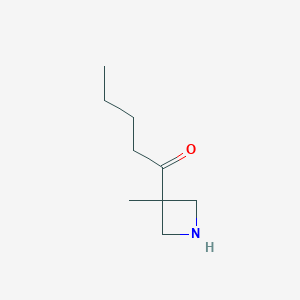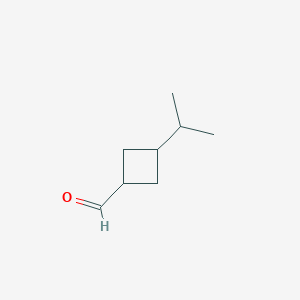
2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is a heterocyclic compound that features both a thiophene and a pyrimidine ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry . Pyrimidine derivatives are also significant due to their biological activities and presence in nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the Suzuki coupling reaction. This reaction typically uses 2-substituted benzyloxy-5-bromopyrimidines and aryl boronic acids in the presence of a palladium catalyst (PdCl2(PPh3)2) and an aqueous sodium carbonate solution at elevated temperatures . Another method involves the condensation of thiophene derivatives with pyrimidine precursors under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki coupling reactions or other efficient synthetic methods that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the thiophene and pyrimidine rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydropyrimidines, and various substituted derivatives depending on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methylthiophen-2-yl)pyrimidine-4-carboxylic acid
- 2-(5-Methylthiophen-3-yl)pyridine-4-carboxylic acid
- 2-(5-Methylthiophen-3-yl)pyrimidine-5-carboxylic acid
Uniqueness
2-(5-Methylthiophen-3-yl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiophene and pyrimidine ring makes it a versatile compound with diverse applications in various fields .
Propiedades
Fórmula molecular |
C10H8N2O2S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
2-(5-methylthiophen-3-yl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2S/c1-6-4-7(5-15-6)9-11-3-2-8(12-9)10(13)14/h2-5H,1H3,(H,13,14) |
Clave InChI |
KHSNRCFAUNJVCV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CS1)C2=NC=CC(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



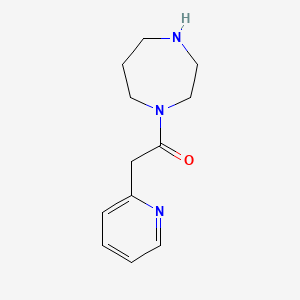
![5-Propyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13202899.png)
![1-Ethyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-4-amine](/img/structure/B13202903.png)
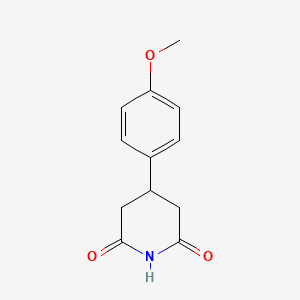
![6-Methyl-6-azaspiro[4.5]decan-9-one](/img/structure/B13202912.png)
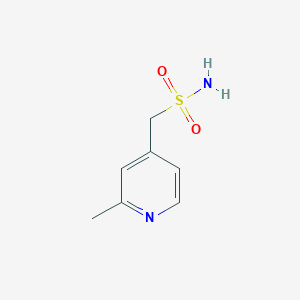
![2-{3-Azabicyclo[3.1.0]hexan-3-yl}pyrimidine-5-carbaldehyde](/img/structure/B13202933.png)
![3-{4-[(Benzyloxy)carbonyl]phenyl}propanoic acid](/img/structure/B13202939.png)
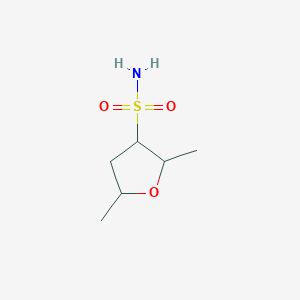
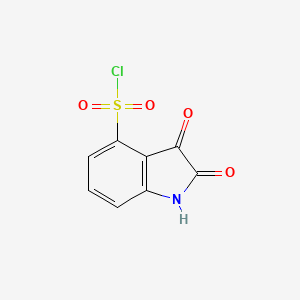
![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
